EThyl 4-(1,2,3-triazol-1-yl)butanoate
Description
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate (CAS: 69218-48-0) is a specialized organic compound featuring a benzotriazole moiety linked to a butanoate ester. The benzotriazole group consists of a fused benzene and 1,2,3-triazole ring system, conferring unique electronic and steric properties. This compound is strictly designated for laboratory research purposes, such as serving as an intermediate in organic synthesis or a substrate for heterocyclic chemistry studies .
Properties
IUPAC Name |
ethyl 4-(triazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)4-3-6-11-7-5-9-10-11/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFVGPLRZZRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,2,3-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with sodium azide to form ethyl 4-azidobutanoate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole compound .
Reaction Conditions:
Step 1: Ethyl 4-bromobutanoate + Sodium azide → Ethyl 4-azidobutanoate
Step 2: Ethyl 4-azidobutanoate + Alkyne → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,2,3-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
Oxidation: Triazole oxides.
Reduction: 4-(1,2,3-triazol-1-yl)butanol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-(1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural and functional attributes can be contextualized against similar esters and heterocyclic derivatives. Below is a detailed analysis based on the provided evidence and inferred chemical principles:
Ethyl Benzoate Derivatives with Heterocyclic Substituents
The Molecules (2011) study describes ethyl 4-substituted benzoate analogs (e.g., I-6230, I-6232, I-6273) with phenethylamino or phenethoxy linkers attached to pyridazine, isoxazole, or methylisoxazole groups . Key comparisons include:
- The benzotriazole group is a bicyclic aromatic system with two adjacent nitrogen atoms, whereas pyridazine and isoxazole are monocyclic heterocycles with distinct electronic profiles. Benzotriazoles are known for UV stabilization and metal coordination, while pyridazines/isoxazoles are often pharmacophores .
- Functional Implications: The phenethylamino linker in I-6230 may confer hydrogen-bonding capacity, unlike the direct triazole-butanoate linkage in the target compound. This could affect reactivity in nucleophilic substitutions or metal-catalyzed reactions.
Benzimidazole-Based Butanoate Esters
Yuan and Zhu (2020) synthesized ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, a benzimidazole derivative with a butanoate ester . Comparisons include:
- Heterocycle Properties: Benzimidazole is a bicyclic system with two nitrogen atoms in a conjugated aromatic ring, distinct from benzotriazole’s fused triazole-benzene structure. This difference alters electron density, affecting interactions with biological targets or metal ions.
- Ester Functionality: Both compounds share a butanoate ester, suggesting comparable hydrolytic stability under acidic or basic conditions. However, the benzotriazole’s electron-withdrawing nature may accelerate ester hydrolysis relative to benzimidazole’s electron-donating effects.
Biological Activity
Ethyl 4-(1,2,3-triazol-1-yl)butanoate is a compound featuring a triazole ring that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 198.23 g/mol. The presence of the triazole ring is significant for its biological interactions.
The mechanism of action for this compound involves:
- Interaction with Metal Ions : The triazole moiety can coordinate with metal ions, influencing enzyme activity.
- Binding to Receptors : It may bind to specific biological receptors or proteins, modulating various cellular pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial resistance .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has demonstrated potential in inhibiting fungal growth, making it a candidate for treating fungal infections .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .
| Compound | Cytokine Effect | Dose (µg/mL) |
|---|---|---|
| This compound | Decreased TNF-α production | 50 |
| Control (Ibuprofen) | Decreased TNF-α production | 100 |
Anticancer Potential
The anticancer potential of this compound is under investigation. Preliminary studies suggest:
- Cell Proliferation Inhibition : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Study on Antimicrobial Properties
A recent study evaluated this compound against multiple pathogens. The results indicated:
- Inhibition Zone : The compound exhibited a significant inhibition zone against E. coli and S. aureus.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects:
- Cytokine Release : Compounds similar to this compound were tested for their ability to modulate cytokine release in stimulated PBMCs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
